1-(1-adamantyl)-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one
Overview
Description
The compound “1-(1-adamantyl)-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one” is a complex organic molecule. It contains an adamantyl group, a nitrophenyl group, and a furyl group attached to a propenone backbone. Adamantyl is a bulky, three-dimensional structure derived from adamantane, a type of hydrocarbon. Nitrophenyl groups are aromatic rings with a nitro group (-NO2), and furyl groups are aromatic rings containing an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of various functional groups and the three-dimensional adamantyl group. The exact structure would need to be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and reagents used. The nitro group might be reduced to an amino group, or the double bond in the propenone backbone could potentially be involved in addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like solubility, melting point, and reactivity could be influenced by the presence and position of the various functional groups .Safety and Hazards
Properties
IUPAC Name |
(E)-1-(1-adamantyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-22(23-12-15-9-16(13-23)11-17(10-15)14-23)8-6-18-5-7-21(28-18)19-3-1-2-4-20(19)24(26)27/h1-8,15-17H,9-14H2/b8-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYAQLPWKDOPJV-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C=CC4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)/C=C/C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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